molecular formula C14H20O2 B8402406 2,2-Dimethyl-6-phenoxy-hexan-3-one

2,2-Dimethyl-6-phenoxy-hexan-3-one

Cat. No.: B8402406
M. Wt: 220.31 g/mol
InChI Key: UNIAUWYWIIDULC-UHFFFAOYSA-N
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Description

2,2-Dimethyl-6-phenoxy-hexan-3-one is a substituted linear ketone with a six-carbon backbone. Its structure includes a ketone group at position 3, two methyl groups at position 2, and a phenoxy (aromatic ether) substituent at position 5.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2,2-dimethyl-6-phenoxyhexan-3-one

InChI

InChI=1S/C14H20O2/c1-14(2,3)13(15)10-7-11-16-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3

InChI Key

UNIAUWYWIIDULC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CCCOC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Structural and Functional Group Comparisons

Key Compounds Analyzed: 1. 2-Methoxy-2-methylthiolan-3-one (CAS 129314-86-9, ) - Structure: Cyclic thiolane (5-membered sulfur-containing ring) with a ketone at position 3, methoxy (-OCH₃) and methyl (-CH₃) groups at position 2. - Key Differences: - Cyclic vs. linear backbone. - Sulfur atom in the ring vs. oxygen in the phenoxy group of the target compound. - Methoxy substituent (aliphatic ether) vs. phenoxy (aromatic ether).

2-Hydroxy-3-methyl-6-isopropylcyclohex-2-en-1-one (CAS 490-03-9, ) Structure: Cyclohexenone (6-membered cyclic enol ketone) with hydroxyl (-OH), methyl, and isopropyl substituents. Key Differences:

  • Cyclic enol ketone vs. linear aliphatic ketone.
  • Hydroxyl group (hydrogen-bond donor) vs. phenoxy (non-polar aromatic group).
  • Isopropyl substituent vs. dimethyl groups in the target compound.

Dihydroxy-2',4',5'-trimethoxychalcone (Chemical Formula: C₁₈H₁₈O₆, )

  • Structure: Chalcone derivative with methoxy and hydroxyl groups on aromatic rings.
  • Key Differences:

  • Bicyclic flavonoid backbone vs. linear hexanone.
  • Multiple polar substituents (hydroxyl, methoxy) vs. phenoxy and dimethyl groups.

Physical and Chemical Properties (Inferred)

Property 2,2-Dimethyl-6-phenoxy-hexan-3-one 2-Methoxy-2-methylthiolan-3-one 2-Hydroxy-3-methyl-6-isopropylcyclohex-2-en-1-one
Molecular Formula C₁₄H₁₈O₂ (calculated) C₆H₁₀O₂S C₁₀H₁₄O₂
Molecular Weight 218.29 g/mol (calculated) 146.20 g/mol 166.22 g/mol
Functional Groups Ketone, phenoxy, dimethyl Ketone, methoxy, methyl, thiolane Ketone, hydroxyl, methyl, isopropyl
Solubility Likely low (due to aromatic group) Moderate (polar thiolane and ether) Moderate (hydroxyl enhances water solubility)
Reactivity Steric hindrance from dimethyl groups Electrophilic sulfur may enhance reactivity Enol-keto tautomerism possible due to hydroxyl group

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